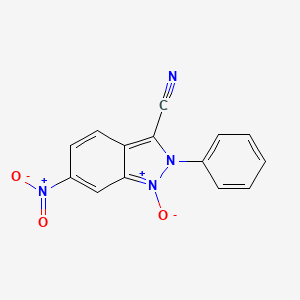
6-Nitro-2-phenyl-2H-indazole-3-carbonitrile 1-oxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Nitro-2-phenyl-2H-indazole-3-carbonitrile 1-oxide is a heterocyclic compound with the molecular formula C14H8N4O3. It is part of the indazole family, which is known for its diverse biological activities and applications in medicinal chemistry .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-Nitro-2-phenyl-2H-indazole-3-carbonitrile 1-oxide typically involves the formation of the indazole ring followed by nitration and oxidation steps. One common method includes the cyclization of 2-azidobenzaldehydes with amines, followed by nitration using nitric acid and subsequent oxidation .
Industrial Production Methods
Industrial production methods often employ transition metal-catalyzed reactions due to their efficiency and high yields. For instance, copper-catalyzed one-pot reactions involving 2-bromobenzaldehydes, primary amines, and sodium azide are used to form the indazole core .
Analyse Chemischer Reaktionen
Types of Reactions
6-Nitro-2-phenyl-2H-indazole-3-carbonitrile 1-oxide undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under strong oxidative conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas over a palladium catalyst.
Substitution: The phenyl ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon or sodium borohydride.
Substitution: Electrophiles such as bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of 6-amino-2-phenyl-2H-indazole-3-carbonitrile.
Substitution: Formation of halogenated derivatives.
Wissenschaftliche Forschungsanwendungen
6-Nitro-2-phenyl-2H-indazole-3-carbonitrile 1-oxide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Studied for its potential antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential as a therapeutic agent in treating various diseases, including cancer and inflammatory disorders.
Industry: Used in the development of new materials and as a precursor in the synthesis of dyes and pigments
Wirkmechanismus
The mechanism of action of 6-Nitro-2-phenyl-2H-indazole-3-carbonitrile 1-oxide involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to cytotoxic effects. Additionally, the indazole core can inhibit specific enzymes or receptors involved in disease pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Phenyl-2H-indazole-3-carbonitrile: Lacks the nitro group, resulting in different reactivity and biological activity.
6-Amino-2-phenyl-2H-indazole-3-carbonitrile: Formed by the reduction of the nitro group, exhibiting different pharmacological properties.
6-Nitro-2-phenyl-2H-indazole-3-carboxamide: Similar structure but with a carboxamide group instead of a carbonitrile group
Uniqueness
6-Nitro-2-phenyl-2H-indazole-3-carbonitrile 1-oxide is unique due to its combination of a nitro group and an indazole core, which imparts distinct chemical reactivity and biological activity. This combination makes it a valuable compound for various applications in research and industry .
Eigenschaften
CAS-Nummer |
93716-53-1 |
|---|---|
Molekularformel |
C14H8N4O3 |
Molekulargewicht |
280.24 g/mol |
IUPAC-Name |
6-nitro-1-oxido-2-phenylindazol-1-ium-3-carbonitrile |
InChI |
InChI=1S/C14H8N4O3/c15-9-14-12-7-6-11(18(20)21)8-13(12)17(19)16(14)10-4-2-1-3-5-10/h1-8H |
InChI-Schlüssel |
PSAFFGQSEHTYPY-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)N2C(=C3C=CC(=CC3=[N+]2[O-])[N+](=O)[O-])C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


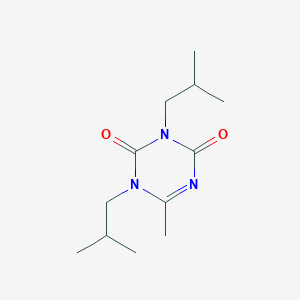

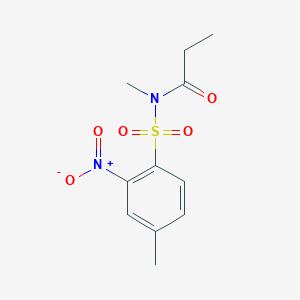
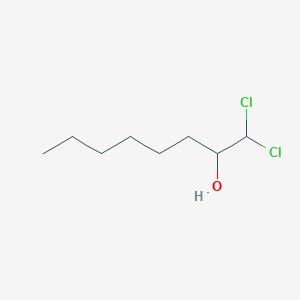

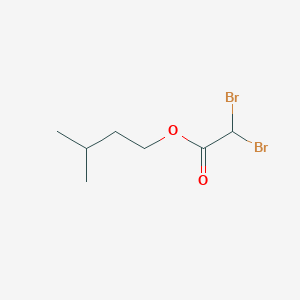
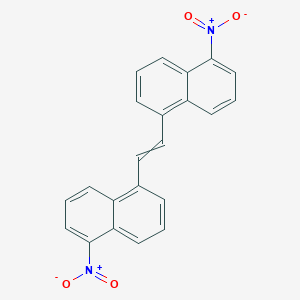
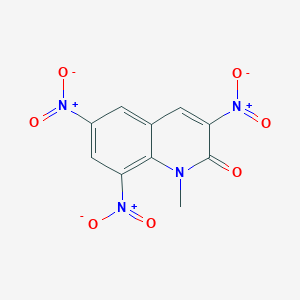
![N-[(4-Chlorophenyl)methyl]-N-cyclopent-2-en-1-yl-N'-methylurea](/img/structure/B14346967.png)

![1-Chloro-4-{[4-(propan-2-yl)phenoxy]methyl}benzene](/img/structure/B14346982.png)
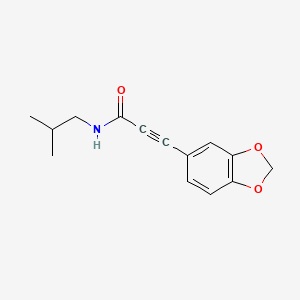
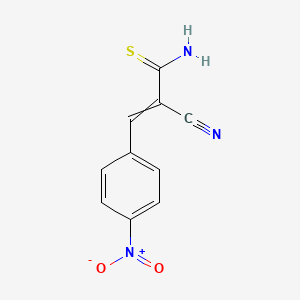
![1-[3-(4-Methoxy-2-methylanilino)phenyl]ethan-1-one](/img/structure/B14347004.png)
